molecular formula C20H18N2O5S2 B2515587 (Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865175-63-9

(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No. B2515587
CAS RN: 865175-63-9
M. Wt: 430.49
InChI Key: JUOSCBRIAVOFAF-MRCUWXFGSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles have been studied for their potential biological activities, including as tyrosinase inhibitors .

Scientific Research Applications

Anticonvulsant Activity and Molecular Interactions

The compound has demonstrated promising anticonvulsant activity, particularly when evaluated through the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test in mice. It's shown to interact positively with molecular targets associated with epilepsy, such as GABA-A receptors, indicating a multifaceted mechanism of action including voltage-gated ion channel inhibition and modulation of GABAergic action (Siddiqui et al., 2017).

Anticancer Properties

Organosulfur compounds, similar in structure to the (Z)-methyl compound, have been studied for their anticarcinogenic properties. These compounds, particularly those containing allyl groups and multiple sulfur atoms, have shown to inhibit neoplasia of the forestomach and lung in animal models. The study emphasizes the significance of structural components like allyl groups and sulfur atoms in determining the effectiveness of these compounds in cancer prevention (Sparnins et al., 1988).

Metabolic and Biliary Studies

The metabolic pathways and biliary metabolites of similar thiazole-based compounds have been extensively studied. These studies provide insight into the sulfur-containing conjugates of xenobiotics and their formation mechanisms. The research underlines the role of intestinal microfloral metabolism and enterohepatic circulation in the formation and excretion of various analogs, contributing to our understanding of the compound's metabolism and potential therapeutic applications (Rafter & Bakke, 1982).

Insecticidal Properties

The insecticidal properties of methyl benzoate and its analogs have been investigated, demonstrating significant toxicity against various agricultural and urban pests. The research indicates that certain analogs exhibit higher toxicity than the parent compound, suggesting the potential of structural derivatives of (Z)-methyl compounds in pest control applications (Larson et al., 2021).

Future Directions

Future research could involve studying the biological activity of this compound, its synthesis, and its physical and chemical properties. It would also be interesting to study its potential applications, given the biological activities observed in other benzo[d]thiazole derivatives .

properties

IUPAC Name

methyl 4-[(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-4-11-22-16-10-9-15(29(3,25)26)12-17(16)28-20(22)21-18(23)13-5-7-14(8-6-13)19(24)27-2/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOSCBRIAVOFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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